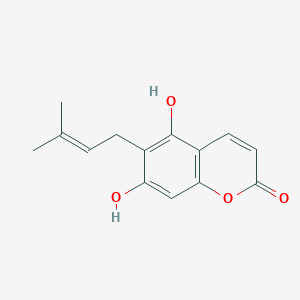
5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound, in particular, has garnered attention due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one typically involves the prenylation of a flavonoid precursor. One common method is the use of a base-catalyzed reaction where the flavonoid is treated with a prenyl bromide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the prenylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The double bonds in the prenyl group can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated prenyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Potential therapeutic agent for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dihydroxy-6-prenylflavanone: Similar structure but lacks the chromenone moiety.
6-Prenylpinocembrin: Another prenylated flavonoid with similar biological activities.
Uniqueness
5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one is unique due to its specific prenylation pattern and the presence of both hydroxyl and chromenone groups, which contribute to its diverse biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-8(2)3-4-9-11(15)7-12-10(14(9)17)5-6-13(16)18-12/h3,5-7,15,17H,4H2,1-2H3 |
Clé InChI |
DGNGBLYKXFXOFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C2=C(C=C1O)OC(=O)C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


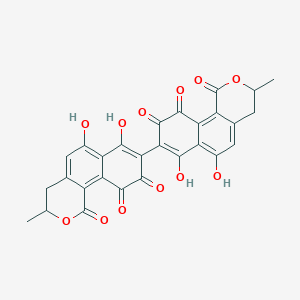

![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)

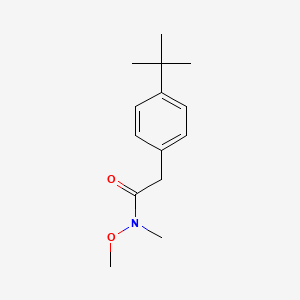
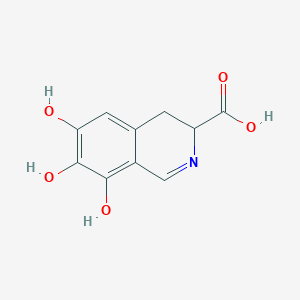
![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)
![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)
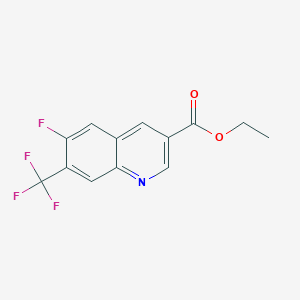
![2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide](/img/structure/B14804072.png)



![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14804098.png)
